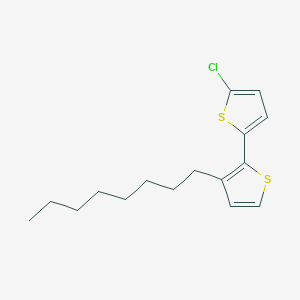
2,2'-Bithiophene, 5'-chloro-3-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2,2’-Bithiophene, 5’-chloro-3-octyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.
5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.
3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .
Propiedades
Número CAS |
655241-71-7 |
|---|---|
Fórmula molecular |
C16H21ClS2 |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
2-chloro-5-(3-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3 |
Clave InChI |
VUSFVJMQKGXGJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

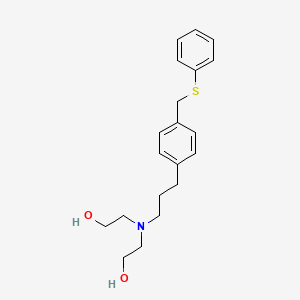
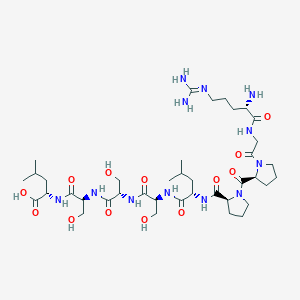

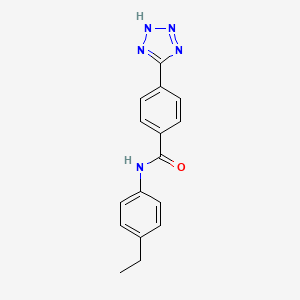


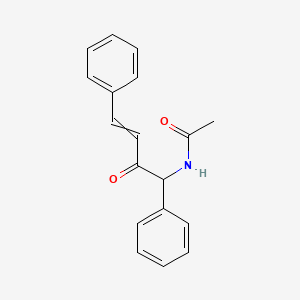
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
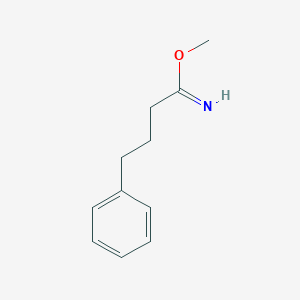

![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
